molecular formula C25H29N5OS B2722568 N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1029733-44-5

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2722568
CAS No.: 1029733-44-5
M. Wt: 447.6
InChI Key: DFJOMXCFFPJBQA-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted at the 3-position with a 4-phenylpiperazine moiety. A sulfanyl acetamide linker bridges the pyrazine ring to a 2-ethyl-6-methylphenyl group.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-3-20-9-7-8-19(2)23(20)28-22(31)18-32-25-24(26-12-13-27-25)30-16-14-29(15-17-30)21-10-5-4-6-11-21/h4-13H,3,14-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJOMXCFFPJBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Pharmacological Potential

Anticancer Activity : The compound has been studied for its potential anticancer properties. Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including human lung carcinoma and breast cancer cells. For instance, Mannich bases related to this compound have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, suggesting that N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide may possess similar or improved efficacy against cancer cells .

Neuropharmacological Effects : The structure of the compound suggests potential activity in the central nervous system. Compounds containing piperazine moieties are often explored for their effects on neurotransmitter systems. This particular compound may influence serotonin receptors due to the presence of the 4-phenylpiperazine group, which could lead to applications in treating psychiatric disorders or neurological conditions .

Mechanism of Action Studies

Understanding the mechanism of action is crucial for developing effective therapeutic agents. Preliminary studies suggest that compounds with similar structures may interact with ion channels or neurotransmitter receptors. For example, binding studies have indicated potential interactions with sodium and calcium channels, which are critical in managing seizure disorders . Further research could elucidate how this compound modulates these pathways.

Structure–Activity Relationship (SAR)

The structural features of this compound play a significant role in its biological activity:

Structural Feature Impact on Activity
Piperazine Ring Increases affinity for serotonin receptors
Pyrazine Moiety Potentially enhances anticancer activity
Sulfanyl Group May contribute to cytotoxic properties
Ethyl and Methyl Substituents Influence lipophilicity and permeability across biological membranes

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

  • Anticonvulsant Screening : A library of compounds including derivatives was screened using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating that certain derivatives exhibited significant anticonvulsant properties .
  • Cytotoxicity Assays : In vitro studies have shown that some Mannich bases derived from similar structures display potent cytotoxicity against a range of cancer cell lines, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Analogues

Table 1: Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents on Heterocycle Linker Type Phenyl Group Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrazine 4-Phenylpiperazin-1-yl Sulfanyl acetamide 2-Ethyl-6-methyl 475.61*
N-(2-Ethylphenyl)-2-{[3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide Pyrazine 4-(2-Methoxyphenyl)piperazin-1-yl Sulfanyl acetamide 2-Ethyl 475.61
Compound 7h (from ) 1,2,4-Triazole 4-Methyl-5-pyrazin-2-yl Sulfanyl acetamide 2-Ethyl-6-methyl 605.77
N-Isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyrimidine 4-Methylpiperazin-1-yl Phenoxy acetamide None Not provided

Notes:

  • The target compound shares the pyrazine-piperazine core with analogues in but differs in phenyl substituents (e.g., 2-methoxy vs. 2-ethyl-6-methyl) .
  • Compound 7h replaces pyrazine with a 1,2,4-triazole ring, increasing molecular weight and altering steric interactions .

Physicochemical Properties:

Table 2: Key Properties of Target Compound vs. Analogues
Property Target Compound Compound 7h () N-(2-Ethylphenyl) Analogue ()
XLogP3 ~3.5 (estimated) 5.2 (calculated) ~3.8 (estimated)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 6 8 6
Topological Polar Surface Area (Ų) 111 125 110
Molecular Weight 475.61 605.77 475.61

Notes:

  • The target compound’s moderate XLogP3 (~3.5) suggests balanced lipophilicity, favoring membrane permeability compared to the more lipophilic Compound 7h .
  • A lower polar surface area (111 Ų) may enhance oral bioavailability relative to bulkier analogues .

Table 3: Reported Bioactivity of Analogues

Compound Antioxidant Activity (IC50, DPPH) Enzyme Inhibition (IC50, α-Glucosidase) BSA Binding Affinity Reference
Compound 7h () 34.2 µM 18.7 µM High
Compound 7i () 29.8 µM 22.3 µM Moderate
Target Compound Not reported Not reported Likely high*

Notes:

  • Structural similarities to Compound 7h suggest possible antioxidant and enzyme inhibitory activity, though empirical data are lacking .

Patent and Therapeutic Context

  • highlights a patent for a pyrimidine-piperazine acetamide derivative, indicating industrial interest in such scaffolds for metabolic or neurological disorders .
  • The target compound’s structural alignment with these patented molecules positions it as a candidate for further drug development, particularly in diseases involving oxidative stress or receptor modulation .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, with the CAS number 1029733-44-5, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of the compound is C25H29N5OSC_{25}H_{29}N_{5}OS, with a molecular weight of 447.6 g/mol. Its structure incorporates a phenylpiperazine moiety, which is known for various pharmacological effects.

PropertyValue
CAS Number1029733-44-5
Molecular FormulaC25H29N5OS
Molecular Weight447.6 g/mol

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its potential as an anticonvulsant and anticancer agent.

Anticonvulsant Activity

Research indicates that derivatives containing piperazine rings exhibit significant anticonvulsant properties. In a study evaluating various N-phenylacetamide derivatives, compounds similar to this compound demonstrated protective effects in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazole tests. The compound's mechanism may involve modulation of voltage-sensitive sodium channels, enhancing its efficacy against seizures .

Anticancer Activity

The compound's structural features suggest potential anticancer activity, particularly against prostate cancer cells. Aryl-piperazine derivatives have shown cytotoxic effects in various cancer cell lines. In vitro studies revealed that compounds with similar structures exhibited significant antiproliferative effects at low concentrations, suggesting a promising avenue for cancer therapy .

Case Studies

  • Anticonvulsant Efficacy : A study conducted on N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide derivatives found that compounds with similar pharmacophores provided substantial protection in MES tests at doses of 100 mg/kg, indicating their potential as effective anticonvulsants .
  • Cytotoxicity in Cancer Models : Another investigation into thiosemicarbazones derived from pyridine analogs demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines, reinforcing the importance of the piperazine moiety in enhancing biological activity .

The proposed mechanism of action for this compound includes:

  • Sodium Channel Modulation : Interaction with neuronal voltage-sensitive sodium channels may contribute to its anticonvulsant properties.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also trigger programmed cell death through mitochondrial pathways.

Q & A

Q. Methodological Answer :

  • Conformational analysis : X-ray crystallography reveals that intramolecular hydrogen bonds (e.g., C–H⋯O, N–H⋯N) enforce planar or folded geometries. For example, in N-(4-chlorophenyl) analogs, such interactions reduce rotational freedom between the pyrimidine and phenyl rings, stabilizing bioactive conformations .
  • Biological relevance : Stable conformations enhance binding to target sites (e.g., enzyme active pockets). Molecular docking studies paired with MD simulations (using Amber or GROMACS) can correlate hydrogen-bond networks with antibacterial or anticancer activity .

Advanced: How can contradictions in dihedral angle measurements between analogous acetamides be resolved?

Methodological Answer :
Discrepancies arise from:

  • Crystallographic packing effects : Variations in intermolecular interactions (e.g., π-stacking, van der Waals forces) alter dihedral angles. For instance, N-(2-chlorophenyl) derivatives exhibit 67.84° pyrimidine-phenyl angles vs. 42.25° in N-(4-chlorophenyl) analogs due to packing along [101] directions .
  • Resolution strategies :
    • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve precision.
    • Comparative CSD surveys : Analyze Cambridge Structural Database entries (e.g., ARARUI, CCDC 1482576) to identify trends in steric or electronic substituent effects .

Basic: What analytical methods validate the purity of synthesized batches?

Q. Methodological Answer :

  • HPLC-UV : A C18 column with acetonitrile/water (60:40) mobile phase at 254 nm detects impurities <0.1% .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) confirm structural integrity. Key signals include:
    • Acetamide carbonyl at δ ~168 ppm.
    • Piperazine protons as multiplets (δ 2.5–3.5 ppm) .
  • Elemental analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .

Advanced: What in vitro models assess the antibacterial potential of phenylpiperazine-containing acetamides?

Q. Methodological Answer :

  • MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains, with ciprofloxacin as a control .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC.
  • Mechanistic studies :
    • Enzyme inhibition : Test NADH-dependent reductase inhibition (IC50 via spectrophotometry at 340 nm).
    • Membrane disruption : Fluorescent dye uptake assays (propidium iodide) quantify cell permeability changes .

Advanced: How do sulfanyl and piperazine moieties influence electrochemical properties?

Q. Methodological Answer :

  • Cyclic voltammetry : In acetonitrile/TBAP electrolyte, the sulfanyl group exhibits oxidation peaks at ~1.2 V (vs. Ag/AgCl), while the piperazine ring contributes reversible redox behavior at −0.5 V .
  • DFT calculations : Gaussian09 simulations (B3LYP/6-311++G**) correlate HOMO-LUMO gaps with electron-withdrawing effects of the sulfanyl group, impacting charge-transfer interactions in biological systems .

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